5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone
5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone
Gossypetin 3, 7, 3', 4'-tetramethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gossypetin 3, 7, 3', 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, gossypetin 3, 7, 3', 4'-tetramethyl ether can be found in citrus. This makes gossypetin 3, 7, 3', 4'-tetramethyl ether a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
7380-44-1
VCID:
VC0191038
InChI:
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-12(11)24-2)17-19(26-4)16(22)14-10(20)8-13(25-3)15(21)18(14)27-17/h5-8,20-21H,1-4H3
SMILES:
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC
Molecular Formula:
C19H18O8
Molecular Weight:
374.3 g/mol
5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone
CAS No.: 7380-44-1
Natural Products
VCID: VC0191038
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol
CAS No. | 7380-44-1 |
---|---|
Product Name | 5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone |
Molecular Formula | C19H18O8 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C19H18O8/c1-23-11-6-5-9(7-12(11)24-2)17-19(26-4)16(22)14-10(20)8-13(25-3)15(21)18(14)27-17/h5-8,20-21H,1-4H3 |
Standard InChIKey | HVUBHXRYARBAGR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC |
Description | Gossypetin 3, 7, 3', 4'-tetramethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Gossypetin 3, 7, 3', 4'-tetramethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gossypetin 3, 7, 3', 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, gossypetin 3, 7, 3', 4'-tetramethyl ether can be found in citrus. This makes gossypetin 3, 7, 3', 4'-tetramethyl ether a potential biomarker for the consumption of this food product. |
Synonyms | 3,7,3',4'-Tetramethylgossypetin; Gossypetin-3,7,3',4'-tetramethyl ether; 5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone |
PubChem Compound | 12289982 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume